molecular formula C12H17BrN2O4S B5081400 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

Numéro de catalogue: B5081400
Poids moléculaire: 365.25 g/mol
Clé InChI: HQPZRMXCFFMFNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide, commonly known as BMS-986142, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a treatment for various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus.

Mécanisme D'action

BMS-986142 works by inhibiting a protein called TYK2, which is involved in the signaling pathway of various cytokines. Cytokines are small proteins that play a crucial role in the immune system's response to infections and diseases. By inhibiting TYK2, BMS-986142 can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to reducing inflammation, BMS-986142 has been shown to improve bone density and reduce bone destruction in a mouse model of rheumatoid arthritis. Furthermore, BMS-986142 has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and can contribute to autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BMS-986142 in lab experiments is its specificity for TYK2. This allows researchers to study the effects of TYK2 inhibition on various cytokines and immune cells without the confounding effects of other signaling pathways. However, one limitation of using BMS-986142 is its potency, which can make it difficult to determine the optimal dosage for in vivo studies.

Orientations Futures

There are several future directions for research on BMS-986142. One area of focus is the development of more potent and selective TYK2 inhibitors. Another area of interest is the evaluation of BMS-986142 in clinical trials for various autoimmune diseases. Additionally, researchers are exploring the potential use of BMS-986142 in combination with other therapies to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of BMS-986142 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of N-methylglycine with 4-bromobenzenesulfonyl chloride, which leads to the formation of N-methyl-N-(4-bromophenylsulfonyl)glycine. This intermediate is then reacted with 2-methoxyethylamine to form the desired compound, BMS-986142.

Applications De Recherche Scientifique

BMS-986142 has been extensively studied in various preclinical models to evaluate its therapeutic potential. In a mouse model of psoriasis, BMS-986142 was shown to reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of rheumatoid arthritis, BMS-986142 reduced joint inflammation and prevented bone destruction. These findings suggest that BMS-986142 could be a promising treatment option for autoimmune diseases.

Propriétés

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4S/c1-15(9-12(16)14-7-8-19-2)20(17,18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPZRMXCFFMFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.